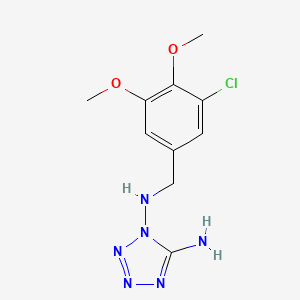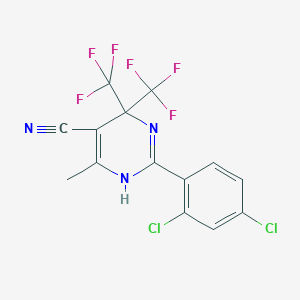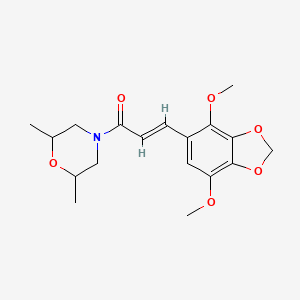
(3-Amino-7-nitro-4-isoquinolyl)(1-pyrrolidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-7-nitro-4-isoquinolyl)(1-pyrrolidinyl)methanone is a complex organic compound featuring both an isoquinoline and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-nitro-4-isoquinolyl)(1-pyrrolidinyl)methanone typically involves multi-step organic reactions. One common approach is the nitration of an isoquinoline derivative followed by amination and subsequent coupling with a pyrrolidine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-7-nitro-4-isoquinolyl)(1-pyrrolidinyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve specific solvents and controlled temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amino derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
(3-Amino-7-nitro-4-isoquinolyl)(1-pyrrolidinyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-7-nitro-4-isoquinolyl)(1-pyrrolidinyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-7-nitro-4-isoquinolyl)(1-pyrrolidinyl)methanone: shares similarities with other isoquinoline and pyrrolidine derivatives.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Similar “amino-nitro-amino” arrangement, used in energetic materials.
Uniqueness
The uniqueness of this compound lies in its combined structural features of isoquinoline and pyrrolidine, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
(3-amino-7-nitroisoquinolin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H14N4O3/c15-13-12(14(19)17-5-1-2-6-17)11-4-3-10(18(20)21)7-9(11)8-16-13/h3-4,7-8H,1-2,5-6H2,(H2,15,16) |
InChI Key |
LUDCMIIYIDBPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3C=CC(=CC3=CN=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-cyclohexylpropanamide](/img/structure/B11478273.png)

![5-(2-bromophenyl)-6-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11478284.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11478286.png)

![7-(2,5-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478300.png)



![3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11478323.png)
![Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478331.png)
![N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11478335.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B11478336.png)
![N-(4-aminophenyl)-6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11478341.png)
